molecular formula C17H20N4O B5809722 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine

2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine

Cat. No. B5809722
M. Wt: 296.37 g/mol
InChI Key: VRAQIAJINMZDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms . The compound also includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is attached to the pyrazine ring through a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the presence of the carbonyl group, it might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and reactivity would be influenced by the presence and arrangement of the functional groups .

Scientific Research Applications

Anticancer Applications

The diazine core of the compound is known to exhibit anticancer properties. Pyrazine derivatives have been studied for their potential to inhibit cell proliferation and induce apoptosis in cancer cells. The specific structure of this compound could be explored for its efficacy against various cancer cell lines, including breast cancer and leukemia .

Antimicrobial and Antifungal Activities

Diazine derivatives are reported to have antimicrobial and antifungal activities. The compound could be part of research studies aimed at developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anti-Inflammatory and Analgesic Effects

The pyrazine scaffold is associated with anti-inflammatory and analgesic effects. This compound could be investigated for its potential to reduce inflammation and pain, which is beneficial in conditions like arthritis and neuropathic pain .

Cardiovascular Research

Pyrazine derivatives can act as cardiovascular agents . They may have applications in the treatment of hypertension and other cardiovascular diseases. Research could focus on the vasodilatory effects of this compound and its impact on blood pressure regulation .

Neuroprotective Properties

The compound’s potential for neuroprotection could be explored, particularly in the context of retinal ganglion cell protection and vascular relaxation in the ocular ciliary artery. This could have implications for diseases like glaucoma .

Antidiabetic Research

As a DPP-IV inhibitor , the compound could be studied for its antidiabetic properties. Research could be directed towards understanding its role in glucose metabolism and insulin regulation .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological relevance of pyrazine and piperazine compounds . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-4-3-5-16(14(13)2)20-8-10-21(11-9-20)17(22)15-12-18-6-7-19-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAQIAJINMZDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-Dimethylphenyl)piperazin-1-yl](pyrazin-2-yl)methanone

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